molecular formula C5H9IO2 B3147360 3-Iodopropyl acetate CAS No. 62116-24-9

3-Iodopropyl acetate

Cat. No.: B3147360
CAS No.: 62116-24-9
M. Wt: 228.03 g/mol
InChI Key: LSHRXKHZRVFVOU-UHFFFAOYSA-N
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Description

3-Iodopropyl acetate is an organic compound with the molecular formula C5H9IO2. It is an ester formed from the reaction of 3-iodopropanol and acetic acid. This compound is characterized by the presence of an iodine atom attached to the third carbon of a propyl chain, which is further esterified with acetic acid. The compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 3-Iodopropyl acetate are currently not well-defined in the literature. This compound is a derivative of propanol and acetate, suggesting it may interact with enzymes or receptors that process similar compounds. More research is needed to identify specific targets .

Mode of Action

It’s possible that it may act as a substrate for certain enzymes or bind to receptors that recognize similar compounds .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively .

Result of Action

It’s possible that it may influence cellular processes related to propanol and acetate metabolism, but this is speculative .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopropyl acetate can be synthesized through the esterification of 3-iodopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodopropyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted propyl acetates.

    Reduction: The compound can be reduced to form 3-propyl acetate by removing the iodine atom.

    Oxidation: Oxidative reactions can convert this compound into corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-Iodopropyl acetate has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of 3-Iodopropyl Acetate: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

3-iodopropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHRXKHZRVFVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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